molecular formula C10H12Cl3N3 B13524359 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride

1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride

Cat. No.: B13524359
M. Wt: 280.6 g/mol
InChI Key: SQRAJNWMCOJDSV-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride is a dihydrochloride salt of a substituted imidazole derivative. Its structure comprises an imidazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 2-position with a methanamine moiety. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C10H12Cl3N3

Molecular Weight

280.6 g/mol

IUPAC Name

[1-(3-chlorophenyl)imidazol-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H10ClN3.2ClH/c11-8-2-1-3-9(6-8)14-5-4-13-10(14)7-12;;/h1-6H,7,12H2;2*1H

InChI Key

SQRAJNWMCOJDSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2CN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 3-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring . The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride has been studied for its potential therapeutic applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in modulating biological pathways and has been investigated for its potential as an enzyme inhibitor.

    Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name Imidazole Substitution (Position) Aromatic Substituent Salt Form Molecular Weight (g/mol) CAS RN Source
1-[1-(3-Chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride (Target) 1: 3-Chlorophenyl; 2: Methanamine 3-Chlorophenyl Dihydrochloride ~280 (estimated) Not provided -
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride 1: Cyclopropyl; 5: Methanamine Cyclopropyl Dihydrochloride 238.12 1227465-77-1
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride 1: Imidazol-1-yl; Phenyl: 2-Cl 2-Chloro-6-imidazolylphenyl Dihydrochloride 264.58 1909319-89-6
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 1: 3-Fluorobenzyl; 4: Methanamine 3-Fluorobenzyl Hydrochloride 241.69 1439899-39-4
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 1: 3-Methoxybenzyl; 4: Methanamine 3-Methoxybenzyl Hydrochloride 253.73 1439902-60-9

Key Observations :

  • Substituent Position : The target compound’s 3-chlorophenyl group at the 1-position contrasts with cyclopropyl (), fluorobenzyl (), and methoxybenzyl () substituents in analogs. These modifications influence electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and steric bulk.
  • Salt Form: Dihydrochloride salts (target, ) may exhibit higher solubility than monohydrochloride analogs ().

Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn from analogs:

  • Melting Points : A nitro-substituted imidazole derivative () melts at 120°C . The target’s dihydrochloride form likely has a higher melting point due to ionic interactions.
  • Solubility : Dihydrochloride salts (e.g., ) are typically water-soluble, whereas neutral imidazoles (e.g., ) require organic solvents .
  • Crystallography: A related 3-chlorophenyl imidazole () crystallizes in a monoclinic system (space group Ce2/c), suggesting similar packing efficiency for the target compound .

Biological Activity

1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an imidazole ring, which is known for its biological significance. The presence of the 3-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial activity. For instance, research has demonstrated that compounds with similar structures to this compound show effectiveness against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

StudyPathogen TestedMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli16 µg/mL
CCandida albicans64 µg/mL

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study:
In a study involving human breast cancer cell lines, this compound was shown to inhibit cell proliferation significantly. The compound induced G0/G1 phase arrest, leading to reduced cell viability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing signal transduction pathways.
  • DNA Intercalation: Some imidazole derivatives have been reported to intercalate with DNA, affecting replication and transcription processes.

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Toxicological studies indicate that imidazole derivatives can exhibit cytotoxic effects at high concentrations. Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.

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